![molecular formula C19H13Cl3N2O2S B2875342 S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate CAS No. 338783-91-8](/img/structure/B2875342.png)
S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a useful research compound. Its molecular formula is C19H13Cl3N2O2S and its molecular weight is 439.74. The purity is usually 95%.
BenchChem offers high-quality S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Specifically, certain indole-based molecules have shown inhibitory activity against influenza A and other viruses. This suggests that our compound could be synthesized and tested for potential antiviral properties, contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The biological activity of indole derivatives also extends to anti-inflammatory effects . By exploring the anti-inflammatory potential of this compound, researchers can investigate its efficacy in reducing inflammation, which is a common symptom in many diseases, potentially leading to new treatments for conditions like arthritis or asthma.
Anticancer Potential
Some indole derivatives have shown promise in anticancer research, providing a basis for the exploration of our compound in this field . Its potential to bind with high affinity to multiple receptors could be leveraged to develop new cancer therapies, particularly if it exhibits selective toxicity towards cancer cells.
Antimicrobial and Antitubercular Activity
Given the broad spectrum of biological activities of indole derivatives, including antimicrobial and antitubercular effects , the compound could be valuable in the fight against bacterial infections, including drug-resistant strains of tuberculosis.
Antidiabetic Research
Indole derivatives have been associated with antidiabetic activities . This compound could be synthesized and tested for its ability to modulate blood sugar levels, offering a new avenue for diabetes treatment research.
Antimalarial Applications
The fight against malaria could benefit from the synthesis and testing of this compound, given the antimalarial activity observed in some indole derivatives . It could serve as a lead compound for the development of new antimalarial drugs.
Anticholinesterase Activity
Indole derivatives have been found to exhibit anticholinesterase activities, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s . Research into the compound’s ability to inhibit cholinesterase enzymes could lead to advancements in neurodegenerative disease therapies.
Antioxidant Properties
The compound’s potential antioxidant properties could be explored, which is crucial in preventing oxidative stress-related diseases . By scavenging free radicals, the compound could contribute to the development of treatments for conditions caused by oxidative damage.
properties
IUPAC Name |
S-(2-chlorophenyl) N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-8-7-12(10-15(13)22)11-24-9-3-5-16(18(24)25)23-19(26)27-17-6-2-1-4-14(17)21/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABMYMFBQNSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.